cis-Azetidine-2,4-dicarboxylic acid
Overview
Description
cis-Azetidine-2,4-dicarboxylic acid: is a four-membered nitrogen-containing heterocycle with two carboxylic acid groups at the 2 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions:
Electrocyclic Reaction: One method involves the electrocyclic reaction of 1,2-dihydropyridine followed by oxidation with ruthenium tetroxide.
Aza-Michael Addition: Another approach is the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates, followed by further functionalization through Suzuki–Miyaura cross-coupling reactions.
Industrial Production Methods: While specific industrial production methods for cis-Azetidine-2,4-dicarboxylic acid are not extensively documented, the synthetic routes mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions:
Substitution: The compound can participate in substitution reactions, particularly in the presence of strong nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Ruthenium tetroxide is commonly used for oxidation reactions.
Substitution: Sodium hydroxide can promote hydrolysis, leading to the formation of various substituted products.
Major Products:
Oxidation Products: Oxidation typically yields dicarboxylic acids.
Substitution Products: Substitution reactions can produce a variety of functionalized azetidine derivatives.
Scientific Research Applications
cis-Azetidine-2,4-dicarboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism by which cis-Azetidine-2,4-dicarboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s ring strain and unique structural features enable it to participate in various chemical reactions, influencing biological processes and enzyme activities .
Comparison with Similar Compounds
Azetidine-2-carboxylic acid: This compound is structurally similar but lacks the second carboxylic acid group at the 4 position.
Azetidine-3-carboxylic acid: Another related compound with a carboxylic acid group at the 3 position.
Properties
IUPAC Name |
(2S,4R)-azetidine-2,4-dicarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO4/c7-4(8)2-1-3(6-2)5(9)10/h2-3,6H,1H2,(H,7,8)(H,9,10)/t2-,3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMVIGOFRIJJUAW-WSOKHJQSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC1C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N[C@@H]1C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121050-04-2 | |
Record name | cis-Azetidine-2,4-dicarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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